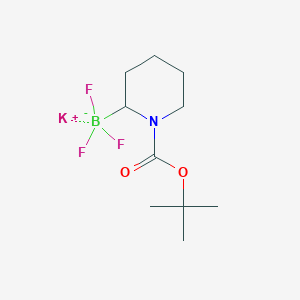
Potassium 1-Boc-piperidin-2-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-Boc-piperidin-2-yl trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoroborate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1-Boc-piperidin-2-yl trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-Boc-piperidine-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of potassium 1-Boc-piperidin-2-yl trifluoroborate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-Boc-piperidin-2-yl trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the trifluoroborate moiety with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are aryl or vinyl-substituted piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 1-Boc-piperidin-2-yl trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 1-Boc-piperidin-2-yl trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate moiety transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium 1-Boc-piperidin-4-yl trifluoroborate
- Potassium 1-Boc-piperidin-3-yl trifluoroborate
- Potassium 1-Boc-piperidin-5-yl trifluoroborate
Uniqueness
Potassium 1-Boc-piperidin-2-yl trifluoroborate is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
Potassium 1-Boc-piperidin-2-yltrifluoroborate (K-Boc-Pip-2-TFB) is a compound of significant interest in medicinal chemistry and synthetic organic chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H18BF3KNO2
- Molecular Weight : 291.16 g/mol
- CAS Number : 1430219-71-8
K-Boc-Pip-2-TFB features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a trifluoroborate moiety, which enhances its reactivity in various coupling reactions.
Synthesis Methods
K-Boc-Pip-2-TFB can be synthesized through several methods, primarily involving the functionalization of organotrifluoroborates. A common approach includes reductive amination techniques that convert aldehyde-containing trifluoroborates into amines, utilizing palladium-catalyzed reactions to achieve high yields of the desired products .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including K-Boc-Pip-2-TFB. These compounds have shown varying degrees of activity against different bacterial strains. For instance, piperidine derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting potent antitubercular activity (MIC values ranging from 4 to 16 µg/mL) .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of K-Boc-Pip-2-TFB. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, including non-cancerous epithelial cells. Compounds with SI (selectivity index) values greater than 1.0 indicate a favorable safety profile for further development .
Case Studies
- Antitubercular Activity : A study investigated the structure-activity relationship (SAR) of several piperidine derivatives, including K-Boc-Pip-2-TFB. The results showed that modifications at specific positions on the piperidine ring significantly influenced the antibacterial potency against M. tuberculosis. The most effective compounds demonstrated MIC values comparable to established antitubercular agents .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that certain piperidine derivatives exhibited cytotoxic effects against various cancer types. For example, compounds were tested against breast and prostate cancer cell lines, showing promising results in inhibiting cell proliferation .
Summary of Biological Activity
Properties
CAS No. |
1684443-04-6 |
|---|---|
Molecular Formula |
C10H18BF3KNO2 |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]boranuide |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-7-5-4-6-8(15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 |
InChI Key |
WKDPZZXAXFATNC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















